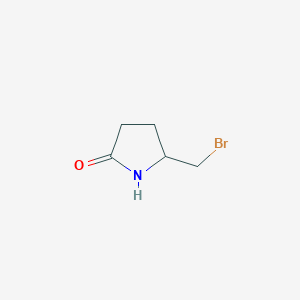

5-(Bromomethyl)pyrrolidin-2-one

Description

Contextual Significance of Pyrrolidinone Scaffolds in Modern Chemical Synthesis

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic motif that holds a privileged position in medicinal chemistry and natural product synthesis. mdpi.comresearchgate.net This scaffold is a core structural feature in a vast array of biologically active compounds, including antiviral, anticancer, and neuroprotective agents. mdpi.comresearchgate.net The prevalence of the pyrrolidinone ring in pharmaceuticals, such as the nootropic drug Piracetam and the anticonvulsant Levetiracetam, underscores its importance as a pharmacophore. researchgate.netnih.gov

The significance of the pyrrolidinone scaffold stems from its distinct three-dimensional, non-planar structure, which allows for a more effective exploration of pharmacophore space compared to flat, aromatic systems. researchgate.netbeilstein-journals.orgnih.gov This stereochemical richness is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors. researchgate.net Consequently, numerous synthetic methodologies have been developed to construct and functionalize the pyrrolidinone core, often starting from chiral precursors like pyroglutamic acid to ensure stereochemical control. mdpi.comnih.govresearchgate.net

Strategic Importance of Bromomethyl Functionality in Organic Transformations

The strategic placement of a bromomethyl group (-CH₂Br) on the pyrrolidinone scaffold, as in 5-(bromomethyl)pyrrolidin-2-one, imparts significant synthetic versatility. The bromomethyl group is an excellent electrophilic handle due to the electron-withdrawing nature of the bromine atom, which makes the adjacent carbon atom susceptible to nucleophilic attack. Bromine's capacity as a good leaving group facilitates a wide range of nucleophilic substitution reactions. chemimpex.com

This reactivity allows for the facile introduction of a diverse array of functional groups, including amines, azides, ethers, and thioethers, by displacing the bromide ion. nih.govchemimpex.com Furthermore, the bromomethyl group can participate in the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura couplings, significantly expanding the molecular complexity that can be built from this intermediate. nih.gov This functional group is therefore a key tool for chemists to elaborate the pyrrolidinone core into more complex target molecules, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.comnih.gov

Overview of Research Domains: Synthesis, Reactivity, Spectroscopy, Computational Analysis, and Synthetic Applications

The scientific interest in this compound spans several key research areas, reflecting its utility as a versatile chemical building block.

Synthesis: The preparation of chiral this compound often leverages the chiral pool, with (S)-pyroglutamic acid being a common starting material. mdpi.comnih.gov Synthetic routes typically involve the reduction of the carboxylic acid to a primary alcohol, followed by its conversion to the corresponding bromide. Other innovative methods include the bromocyclization of acyclic precursors like N-(2,2-dialkyl-4-pentenylidene)amines, which form 5-(bromomethyl)-1-pyrrolinium bromides that can be subsequently reduced. researchgate.net General strategies for synthesizing substituted pyrrolidin-2-ones also include the ring contraction of piperidine (B6355638) derivatives and the reaction of donor-acceptor cyclopropanes with amines. rsc.orgmdpi.com

Reactivity: The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group. It readily undergoes Sₙ2 reactions with a wide variety of nucleophiles. This allows for the attachment of different side chains and the construction of compound libraries for structure-activity relationship (SAR) studies. An example of its unique reactivity is the transformation of related 2-(bromomethyl)pyrrolidines into piperidin-3-ones via an unprecedented ring expansion-oxidation protocol, showcasing its potential for generating diverse heterocyclic systems. researchgate.net

Spectroscopy: The structure of this compound and its derivatives is routinely confirmed using standard spectroscopic techniques. The table below summarizes the expected characteristic signals.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals for the diastereotopic protons of the bromomethyl group (-CH₂Br) typically appear as doublets of doublets. The proton at the C5 chiral center shows a multiplet, and the remaining methylene (B1212753) protons of the pyrrolidinone ring appear as complex multiplets. |

| ¹³C NMR | The carbonyl carbon (C=O) signal appears downfield (~175 ppm). The carbon of the bromomethyl group (-CH₂Br) is observed in the aliphatic region, along with the other four carbons of the pyrrolidinone ring. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the lactam carbonyl (C=O) stretch is prominent, typically around 1680-1700 cm⁻¹. An N-H stretching band can also be observed around 3200 cm⁻¹. physicsandmathstutor.compressbooks.pub |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, often involving the loss of the bromine atom or the entire bromomethyl group. physicsandmathstutor.com |

Computational Analysis: While specific computational studies on this compound are not widely published, computational chemistry is a powerful tool used in this area. Molecular modeling, including quantum chemical calculations, is employed to understand the conformational preferences, reactivity, and electronic properties of pyrrolidinone-based structures. nih.govresearchgate.net Such studies can predict reaction pathways, rationalize stereochemical outcomes, and aid in the design of novel derivatives with desired biological activities by simulating their interaction with target proteins. nih.gov

Synthetic Applications: The primary application of this compound is as a chiral building block in the synthesis of complex organic molecules. chemimpex.com Its bifunctional nature—a chiral lactam and a reactive electrophile—makes it highly valuable for creating enantiomerically pure pharmaceuticals. chemimpex.com It has been utilized as a key intermediate in the development of agents targeting neurological disorders and in the preparation of novel agrochemicals. nih.gov The ability to introduce the pyrrolidinone pharmacophore while providing a site for further molecular elaboration makes it a strategic component in many multi-step synthetic campaigns.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOSFXPTXNRRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398882 | |

| Record name | 5-(bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190271-85-3 | |

| Record name | 5-(bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromomethyl Pyrrolidin 2 One and Its Derivatives

General Approaches to Pyrrolidinone Ring Formation

The pyrrolidinone heterocycle is a privileged scaffold found in numerous biologically active compounds and serves as a fundamental building block in medicinal chemistry. acs.org Consequently, a multitude of synthetic methods for its construction have been developed, ranging from the cyclization of linear precursors to the modification of other ring systems.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents one of the most direct and common approaches for forming the pyrrolidinone ring. These methods involve the formation of a carbon-nitrogen bond within a single molecule to create the five-membered lactam structure.

A notable strategy involves the cyclization of amide dianions with suitable electrophiles. For instance, the reaction of amide dianions, generated from N-arylacetamides using n-butyllithium, with epibromohydrin (B142927) regioselectively yields 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This reaction is believed to proceed through a nucleophilic attack on the carbon bearing the bromine, followed by an intramolecular cyclization. organic-chemistry.org This method is particularly relevant as it directly produces a precursor for 5-(bromomethyl)pyrrolidin-2-one.

Other intramolecular cyclization approaches include:

Hydroamination: The cyclization of unsaturated amines, such as 3-butynamine derivatives, can be catalyzed by transition metals like palladium or gold to form 2,3-dihydropyrroles, which are closely related to pyrrolidinones. rsc.org Microwave-assisted heating has been shown to improve yields in these 5-endo-dig cyclizations. rsc.org

Reductive Cyclization: An iridium-catalyzed reductive cycloaddition of amides and conjugated alkenes provides a pathway to highly substituted pyrrolidines. acs.org This method generates azomethine ylides from amides, which then undergo a [3+2] cycloaddition. acs.org

Acid-Mediated Cyclization: Various γ,δ-alkenylimines and other suitably functionalized linear molecules can undergo cyclization under acidic conditions to form the pyrrolidine (B122466) ring. rsc.org

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Dianion Cyclization | N-Arylacetamides | n-Butyllithium, Epibromohydrin | 5-(Hydroxymethyl)pyrrolidin-2-ones | organic-chemistry.org |

| Hydroamination | N-(3-butynyl)-sulfonamides | PdCl₂, AuCl | 2,3-Dihydropyrroles | rsc.org |

| Reductive Cycloaddition | Amides and Alkenes | Iridium Complex (e.g., Vaska's complex) | Substituted Pyrrolidines | acs.org |

| Acid-Mediated Cyclization | γ,δ-Alkenylimines | Acid (e.g., Trifluoroacetic Acid) | Substituted Pyrrolidines | rsc.org |

Ring-Expansion and Ring-Contraction Methodologies

Alternative strategies to build the pyrrolidinone skeleton involve the rearrangement of existing cyclic structures. These methods can expand a smaller ring or contract a larger one to achieve the desired five-membered lactam.

Ring-Expansion reactions, such as the Beckmann rearrangement, are a classic method. researchgate.net This acid-catalyzed isomerization converts a cyclobutanone (B123998) oxime into a five-membered pyrrolidinone ring. researchgate.net Similarly, the Schmidt reaction can be employed to transform cyclobutanones into pyrrolidinones. researchgate.net

Ring-Contraction provides another powerful route. A notable example is the photo-promoted ring contraction of pyridines, which are abundant and inexpensive starting materials. osaka-u.ac.jpnih.gov This reaction, when conducted with a silylborane, can produce pyrrolidine derivatives. osaka-u.ac.jpnih.gov More directly, N-substituted piperidines can undergo cascade reactions involving ring contraction and deformylative functionalization to selectively yield pyrrolidin-2-ones. rsc.org This process can be tuned by the choice of oxidant to favor the formation of the lactam. rsc.org

| Methodology | Starting Ring System | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Ring Expansion | Cyclobutanone Oxime | Beckmann Rearrangement | Pyrrolidinone | researchgate.net |

| Ring Contraction | Pyridine | Photo-promoted reaction with silylborane | Pyrrolidine derivative | osaka-u.ac.jpnih.gov |

| Ring Contraction | N-Substituted Piperidine (B6355638) | Oxidative Cascade Reaction | Pyrrolidin-2-one | rsc.org |

Functionalization of Pre-existing Pyrrolidinone Core Structures

Once the pyrrolidinone ring is formed, it can be further modified to introduce various functional groups. The functionalization of a pre-existing pyrrolidinone core is a versatile strategy for creating a diverse library of derivatives. acs.orgresearchgate.net

A common approach is the manipulation of the α-position to the carbonyl group. acs.org Treatment with a suitable base can generate an enolate, which can then be quenched with a variety of electrophiles to install new substituents. acs.org While robust, this typically adds functionality at the C3 position rather than the C5 position required for the target molecule. Other advanced methods, such as redox-neutral α-C–H functionalization, have also been developed to introduce aryl groups and other substituents onto the pyrrolidine ring. nih.gov

Installation of the Bromomethyl Moiety

The synthesis of the target compound, this compound, requires the specific introduction of a bromomethyl group at the C5 position of the lactam ring. This is most effectively achieved through the functionalization of a suitable precursor.

Direct Bromomethylation Techniques on Pyrrolidinone Systems

Direct bromomethylation of an unsubstituted pyrrolidin-2-one ring at the C5 position is not a commonly reported or straightforward synthetic transformation. Such reactions often lack regioselectivity and can be difficult to control, leading to mixtures of products. The preferred and more controlled method involves the conversion of a pre-installed functional group.

Synthesis via Precursor Functionalization and Halogenation

The most established and reliable route to this compound involves a two-step sequence starting from a precursor containing a hydroxymethyl group at the C5 position.

Step 1: Synthesis of the Precursor The key precursor is 5-(hydroxymethyl)pyrrolidin-2-one (B1581339), also known as pyroglutaminol. This compound can be synthesized via several routes. As mentioned previously, the cyclization of amide dianions with epibromohydrin provides a direct and efficient method for its preparation. organic-chemistry.org Alternatively, pyroglutaminol can be readily obtained by the reduction of pyroglutamic acid or its esters, which are derived from the naturally occurring amino acid, glutamic acid.

Step 2: Halogenation of the Hydroxymethyl Group With the 5-(hydroxymethyl)pyrrolidin-2-one precursor in hand, the final step is the conversion of the primary alcohol to the corresponding bromide. This is a standard functional group transformation in organic synthesis. Several reagents are effective for this purpose, including:

Phosphorus tribromide (PBr₃)

Thionyl bromide (SOBr₂)

Carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction)

Aqueous hydrobromic acid (HBr) under appropriate conditions

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopure forms of this compound is crucial for its application in the synthesis of pharmaceuticals and other chiral targets. Several strategies have been developed to this end, including chiral pool synthesis, asymmetric catalysis, and diastereoselective methods.

Chiral Pool Synthesis (e.g., utilizing amino acids or natural chiral synthons)

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com α-Amino acids, such as glutamic acid and pyroglutamic acid, are particularly common starting points for the synthesis of chiral pyrrolidinone derivatives. nih.gov

For instance, (R)-5-(bromomethyl)-2-pyrrolidinone can be synthesized from (R)-pyroglutamic acid. This involves the reduction of the carboxylic acid to a primary alcohol, followed by conversion of the alcohol to a bromide, often using reagents like phosphorus tribromide or carbon tetrabromide and triphenylphosphine. This approach leverages the inherent chirality of the starting amino acid to produce the enantiopure target molecule. Similarly, L-glutamic acid can be transformed into the corresponding chiral lactam, which then undergoes functional group manipulations to yield the desired bromomethylpyrrolidinone.

The use of natural chiral synthons extends beyond simple amino acids. Carbohydrates and other natural products can also serve as precursors, although their conversion to the pyrrolidinone core may require more extensive synthetic transformations.

Asymmetric Catalysis in Pyrrolidinone Construction

Asymmetric catalysis offers a more flexible approach to the synthesis of enantiopure pyrrolidinones, as it is not limited by the availability of natural chiral starting materials. This strategy involves the use of a chiral catalyst to induce enantioselectivity in a reaction that forms the pyrrolidone ring or introduces the chiral center.

One notable approach is the asymmetric hydrogenation of a suitable prochiral precursor. For example, a 5-methylene-pyrrolidin-2-one derivative can be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to produce the desired enantiomer of 5-methylpyrrolidin-2-one (B85660). Subsequent bromination at the methyl group would then yield the target compound.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidines and their derivatives. nih.govmdpi.com Chiral amines, such as proline and its derivatives, can catalyze aldol (B89426) or Michael addition reactions to construct the pyrrolidinone ring with high enantioselectivity. nih.govrsc.org For example, a chiral diarylprolinol silyl (B83357) ether can catalyze the asymmetric Michael addition of an aldehyde to a nitroalkene, which can then be further elaborated to form the chiral pyrrolidinone ring. mdpi.com

Diastereoselective Control in Bromomethylpyrrolidinone Formation

When a chiral center already exists in the starting material, the formation of the bromomethylpyrrolidinone can be controlled to favor a specific diastereomer. This is known as diastereoselective synthesis.

For example, starting with a chiral γ-amino acid derivative, cyclization to the lactam can proceed with a high degree of diastereoselectivity, influenced by the stereochemistry of the existing chiral center. Subsequent bromination of the methyl group on a chiral 5-methylpyrrolidin-2-one derivative can also be influenced by the stereodirecting effect of the existing chiral center, leading to the preferential formation of one diastereomer of the this compound product.

Furthermore, cascade reactions, such as a one-pot nitro-Mannich/hydroamination sequence, can be employed to construct substituted pyrrolidines with multiple stereocenters, including the one at the C5 position, with good to excellent diastereoselectivity. rsc.org The choice of catalysts and reaction conditions is critical in controlling the stereochemical outcome of these transformations.

Diversification Strategies for this compound Scaffolds

The this compound scaffold is a versatile platform for the synthesis of a diverse range of compounds. Its reactivity allows for various modifications at the nitrogen atom and transformations of the pyrrolidinone ring itself.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidinone ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the pyrrolidinone with an alkyl halide or another electrophilic alkylating agent in the presence of a base. This allows for the introduction of a wide variety of alkyl and arylmethyl groups at the nitrogen position. The choice of base and solvent can be critical for achieving high yields and avoiding side reactions.

N-Acylation: The introduction of an acyl group onto the nitrogen atom can be achieved by reacting the pyrrolidinone with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent). N-acylation can be used to introduce a range of functional groups and can also serve to modify the electronic properties of the pyrrolidinone ring. rsc.org

These N-functionalization reactions are fundamental for creating libraries of compounds with diverse substituents, which is a common strategy in medicinal chemistry for optimizing biological activity.

Table 1: Examples of N-Functionalization of Pyrrolidinone Scaffolds

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Alkyl Halide | N-Alkylation | N-Alkylpyrrolidinone |

| Benzyl Bromide | N-Alkylation | N-Benzylpyrrolidinone |

| Acyl Chloride | N-Acylation | N-Acylpyrrolidinone |

| Carboxylic Anhydride | N-Acylation | N-Acylpyrrolidinone |

Functional Group Interconversions on the Pyrrolidinone Ring

Beyond N-functionalization, the pyrrolidinone ring itself can undergo various transformations to introduce further diversity.

The bromomethyl group at the C5 position is a key handle for a variety of nucleophilic substitution reactions. It can be displaced by a wide range of nucleophiles, including amines, thiols, azides, and cyanides, to introduce new functional groups at this position. This allows for the construction of more complex molecules and the linkage of the pyrrolidinone scaffold to other molecular fragments.

Furthermore, the carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one to a pyrrolidine. The stereochemistry at the C5 position can often be retained during this reduction. Additionally, ring-opening reactions of the lactam can provide access to γ-amino acid derivatives, which can be further modified. Ring expansion reactions have also been reported, transforming the pyrrolidinone ring into a piperidinone or other larger ring systems. researchgate.net

These diversification strategies highlight the importance of this compound as a versatile intermediate in the synthesis of a wide array of complex and functionally diverse molecules.

Reaction Pathways and Mechanistic Insights of 5 Bromomethyl Pyrrolidin 2 One

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The primary alkyl bromide functionality at the 5-position of the pyrrolidinone ring is a potent electrophilic site. The carbon atom bonded to the bromine is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored due to the unhindered nature of the primary carbon center, which allows for effective backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral. The general mechanism involves the direct displacement of the bromide leaving group by the incoming nucleophile in a single, concerted step.

Reactions with Oxygen-Centered Nucleophiles

Oxygen-containing nucleophiles readily react with 5-(bromomethyl)pyrrolidin-2-one to form new carbon-oxygen bonds, yielding products such as alcohols, ethers, and esters.

Hydrolysis: In the presence of water or hydroxide ions (e.g., NaOH, KOH), the bromomethyl group is hydrolyzed to a hydroxymethyl group, affording 5-(hydroxymethyl)pyrrolidin-2-one (B1581339). The reaction with hydroxide is significantly faster as the hydroxide anion is a much stronger nucleophile than neutral water.

Alkoxide Substitution: Treatment with alkoxides (RO⁻), typically generated by reacting an alcohol with a strong base like sodium hydride (NaH), leads to the formation of ethers. For example, sodium ethoxide will yield 5-(ethoxymethyl)pyrrolidin-2-one.

Carboxylate Substitution: Reaction with a carboxylate salt, such as sodium acetate, results in the formation of an ester. This provides a pathway to compounds like (5-oxopyrrolidin-2-yl)methyl acetate.

Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Hydroxide | NaOH | 5-(Hydroxymethyl)pyrrolidin-2-one | |

| Alkoxide | NaOCH₂CH₃ | 5-(Ethoxymethyl)pyrrolidin-2-one | |

| Carboxylate | NaOCOCH₃ | (5-Oxopyrrolidin-2-yl)methyl acetate |

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen nucleophiles are crucial for introducing nitrogen-containing functionalities, which are prevalent in biologically active molecules.

Ammonia: Reaction with ammonia provides a direct route to the primary amine, 5-(aminomethyl)pyrrolidin-2-one. However, this reaction can be difficult to control, as the resulting primary amine is also nucleophilic and can react with the starting material to form secondary and tertiary amine byproducts.

Gabriel Synthesis: A more controlled method for preparing the primary amine involves the Gabriel synthesis. This procedure uses potassium phthalimide as an ammonia surrogate. The phthalimide anion displaces the bromide, and the resulting N-substituted phthalimide is then cleaved, typically with hydrazine (Ing-Manske procedure), to release the desired primary amine cleanly organic-chemistry.orglibretexts.orgwikipedia.org.

Azide Substitution: Sodium azide (NaN₃) is an excellent nucleophile for introducing the azido group, forming 5-(azidomethyl)pyrrolidin-2-one nih.gov. This azide derivative is a versatile intermediate that can be readily reduced to the primary amine or used in cycloaddition reactions, such as the "click" reaction.

Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Phthalimide anion | Potassium phthalimide | 2-( (5-Oxopyrrolidin-2-yl)methyl)isoindoline-1,3-dione | |

| Azide anion | Sodium azide | 5-(Azidomethyl)pyrrolidin-2-one | |

| Amine | Diethylamine | 5-((Diethylamino)methyl)pyrrolidin-2-one |

Reactions with Carbon-Centered Nucleophiles (e.g., organometallic reagents, enolates)

The formation of carbon-carbon bonds is fundamental to building more complex molecular skeletons.

Cyanide Substitution: The cyanide ion (CN⁻) is a potent carbon nucleophile that displaces the bromide to yield a nitrile, (5-oxopyrrolidin-2-yl)acetonitrile. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Enolate Alkylation: Enolates derived from β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate, are soft carbon nucleophiles that are highly effective in SN2 reactions masterorganicchemistry.com. For instance, the reaction with sodium diethyl malonate, followed by hydrolysis and decarboxylation, provides a route to synthesize 3-(5-oxopyrrolidin-2-yl)propanoic acid.

Organometallic Reagents: While highly reactive organometallic reagents like Grignard or organolithium reagents are strong bases and would preferentially deprotonate the amide nitrogen, softer organometallics like organocuprates (Gilman reagents) can be used for C-C bond formation via substitution on alkyl halides masterorganicchemistry.comyoutube.com.

Reactions with Sulfur- and Phosphorus-Centered Nucleophiles

Sulfur and phosphorus nucleophiles react readily with this compound to create valuable synthetic intermediates.

Thiolate Substitution: Thiolates (RS⁻), which are excellent nucleophiles, can displace the bromide to form thioethers. For example, reaction with sodium thiophenoxide yields 5-((phenylthio)methyl)pyrrolidin-2-one.

Phosphine (B1218219) Substitution: Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃), react to form phosphonium salts. The resulting (5-oxopyrrolidin-2-yl)methyl)triphenylphosphonium bromide is a stable salt that can be used as a precursor for the Wittig reaction, allowing for the conversion of aldehydes and ketones into alkenes.

Reactivity of the Pyrrolidinone Ring System

Beyond the electrophilic bromomethyl group, the pyrrolidinone ring itself possesses reactive sites, most notably the amide nitrogen atom.

Reactions at the Amide Nitrogen Atom

The hydrogen atom on the amide nitrogen is weakly acidic (pKa ≈ 17-18) and can be removed by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate a nucleophilic amide anion researchgate.net. This anion can then participate in its own set of substitution reactions.

N-Alkylation: The amide anion can act as a nucleophile to attack an alkyl halide, resulting in N-alkylation nih.govsemanticscholar.orgbeilstein-journals.orgmdpi.com. Care must be taken in multifunctional molecules like this compound, as intramolecular alkylation could potentially occur, leading to a bicyclic product. Selective N-alkylation would typically require protection of the bromomethyl group or careful selection of reaction conditions.

N-Acylation: Similarly, the amide anion can react with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives rsc.org. N-acylation can significantly alter the electronic properties of the pyrrolidinone ring rsc.org.

Table 3: General Reactions at the Amide Nitrogen

| Reaction Type | Reagents | General Product |

| N-Alkylation | 1. NaH2. R'-X (Alkyl Halide) | N-Alkyl-5-(bromomethyl)pyrrolidin-2-one |

| N-Acylation | 1. NaH2. R'-COCl (Acyl Chloride) | N-Acyl-5-(bromomethyl)pyrrolidin-2-one |

Reactions at the Lactam Carbonyl Group

The carbonyl group within the lactam ring of this compound is a key site for chemical modification. Although amides are generally less reactive than ketones or aldehydes, the cyclic nature of the lactam can influence its reactivity. Reactions at this position typically involve nucleophilic addition, which can lead to ring-opened products or stable tetrahedral intermediates, particularly in strained or "twisted" lactam systems. nih.gov

Common transformations of the lactam carbonyl include reduction and addition of organometallic reagents.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), transforming the pyrrolidin-2-one ring into a pyrrolidine (B122466). Alternatively, milder reducing agents such as sodium borohydride (NaBH₄) in the presence of a Lewis acid can be used for more controlled reductions.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl carbon. The initial addition forms a hemiaminal intermediate which can be unstable. In some cases, particularly with constrained bicyclic lactams, these tetrahedral intermediates can exhibit remarkable stability. nih.gov Subsequent reaction or workup can lead to ring-opening or the formation of substituted pyrrolidines.

The table below summarizes potential reactions at the lactam carbonyl, based on established amide chemistry.

| Reagent | Product Type | Reaction Conditions |

| Lithium aluminum hydride (LiAlH₄) | Pyrrolidine | Anhydrous ether or THF |

| Grignard Reagents (RMgX) | Ring-opened amino ketones or substituted pyrrolidines | Anhydrous ether or THF |

| Organolithium Reagents (RLi) | Ring-opened amino ketones or substituted pyrrolidines | Anhydrous ether or THF |

Cycloaddition Reactions of Pyrrolidinone Derivatives

Pyrrolidinone derivatives serve as valuable precursors for cycloaddition reactions, most notably the 1,3-dipolar cycloaddition involving azomethine ylides. acs.orgwikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that react with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines, with high levels of regio- and stereocontrol. wikipedia.orgacs.org

An azomethine ylide can be generated in situ from a pyrrolidinone derivative, for example, through the condensation of an amino acid (like proline, a close structural analog) with an aldehyde. mdpi.commdpi.com These ylides are then trapped by a dipolarophile in a [3+2] cycloaddition process. This reaction is a powerful tool for creating multiple stereocenters in a single step. acs.org The reaction is generally considered a concerted process, proceeding suprafacially with respect to both the dipole and the dipolarophile. wikipedia.org

The versatility of this reaction is enhanced by the wide range of dipolarophiles that can be employed, leading to a diverse library of complex spiro- and fused-ring systems.

| Dipolarophile Class | Example | Resulting Structure |

| Alkenes | N-Phenylmaleimide | Spirooxindole-pyrrolidine |

| Alkynes | Dimethyl acetylenedicarboxylate | Dihydropyrrole derivative |

| Carbonyl Compounds | Benzaldehyde | Oxazolidine derivative mdpi.com |

| Imines | N-Tosylimine | Imidazolidine derivative |

Radical Reactions and Transformations of Bromomethylpyrrolidinones

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it an excellent precursor for free-radical reactions. libretexts.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org Radical chemistry offers a powerful method for forming carbon-carbon and carbon-heteroatom bonds under neutral conditions, which is advantageous for substrates with sensitive functional groups. thieme-connect.de

A common application is intramolecular radical cyclization, where a radical generated at the bromomethyl position adds to a tethered unsaturated group (e.g., an alkene or alkyne). Such reactions are kinetically controlled and show a strong preference for forming five-membered rings. libretexts.org

Key Radical Reaction Methodologies:

Tin-Mediated Radical Cyclization: The classic method involves using tributyltin hydride (n-Bu₃SnH) as a radical mediator and azobisisobutyronitrile (AIBN) as a radical initiator. The tributyltin radical abstracts the bromine atom to generate an alkyl radical, which then cyclizes. researchgate.net

Tin-Free Radical Cyclization: Due to the toxicity of organotin compounds, tin-free methods have been developed. One prominent approach uses visible light photoredox catalysis, where a photocatalyst absorbs light and initiates a single-electron transfer to cleave the C-Br bond, generating the required radical intermediate. rsc.orgnih.gov Tris(trimethylsilyl)silane ((TMS)₃SiH) is another less toxic alternative to tin hydrides. beilstein-journals.org

The table below illustrates examples of radical transformations.

| Reaction Type | Radical Initiator/Mediator | Substrate Feature | Product |

| Intramolecular Cyclization | n-Bu₃SnH / AIBN | Tethered alkene | Bicyclic pyrrolizidinone |

| Intramolecular Cyclization | (TMS)₃SiH / AIBN | Tethered alkyne | Bicyclic pyrrolizidinone with exocyclic double bond beilstein-journals.org |

| Photoredox Cyclization | Ru(bpy)₃Cl₂ / Visible Light | Tethered alkene | Bicyclic pyrrolizidinone rsc.org |

| Dehalogenation | n-Bu₃SnH / AIBN | None | 5-Methylpyrrolidin-2-one (B85660) libretexts.org |

Metal-Catalyzed Transformations and Coupling Reactions

Transition metal catalysis provides a powerful platform for functionalizing this compound, primarily by leveraging the reactivity of the carbon-bromine bond.

Cross-Coupling Reactions of the Carbon-Bromine Bond

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon bonds. The C(sp³)-Br bond in this compound can participate in several of these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to form aryl-alkyl or vinyl-alkyl bonds. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Heck Reaction: The Heck reaction couples an organohalide with an alkene. organic-chemistry.orgwikipedia.org While typically used for aryl and vinyl halides, modifications have expanded its scope. The mechanism also involves an oxidative addition-reductive elimination cycle. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is a reliable method for synthesizing alkynylated compounds.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-(Arylmethyl)pyrrolidin-2-one nih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 5-(Alkenylmethyl)pyrrolidin-2-one youtube.com |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-(Alkynylmethyl)pyrrolidin-2-one |

Cyclization Reactions Mediated by Transition Metals

Transition metals can mediate intramolecular cyclization reactions of substrates derived from this compound, providing access to fused and bridged bicyclic systems.

Palladium-Catalyzed Intramolecular Reactions: Palladium catalysts can facilitate intramolecular versions of cross-coupling reactions. For example, an intramolecular Heck reaction can be used to construct new rings by coupling the bromomethyl group to a tethered alkene. divyarasayan.org Palladium-catalyzed carboamination is another powerful strategy where an alkene and an amine are coupled in an intramolecular fashion to form pyrrolidine-containing bicyclic structures. nih.gov

Copper-Catalyzed Cyclization: Copper catalysts are also effective for promoting cyclization reactions. For instance, copper can catalyze intramolecular C-H amination or aminooxygenation, leading to the formation of functionalized pyrrolidine ring systems. nih.govnih.gov

These reactions often proceed with high levels of stereocontrol, making them valuable in asymmetric synthesis.

| Metal Catalyst | Reaction Type | Substrate Features | Product |

| Palladium | Intramolecular Heck Reaction | Tethered alkene | Fused or bridged bicyclic lactam divyarasayan.org |

| Palladium | Intramolecular Carboamination | Tethered alkene and amine | Pyrrolizidine (B1209537) or Indolizidine core nih.gov |

| Copper | Intramolecular Aminooxygenation | Tethered alkene and sulfonamide | Bicyclic system with N-O linkage nih.gov |

Spectroscopic Characterization and Structural Elucidation of 5 Bromomethyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Detailed experimental ¹H NMR data for 5-(Bromomethyl)pyrrolidin-2-one, including chemical shifts, coupling constants, and signal multiplicities, is not available in the reviewed literature and databases. Such data would be crucial for identifying the electronic environment of each proton in the molecule, including those on the pyrrolidinone ring and the bromomethyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Similarly, specific ¹³C NMR chemical shift data for this compound could not be located. This information would be essential for identifying the carbon skeleton of the molecule, including the carbonyl carbon, the chiral center at C5, and the methylene (B1212753) carbons of the ring and the bromomethyl substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There are no published studies employing two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of this compound. These advanced experiments are invaluable for establishing connectivity between protons (COSY), directly correlating protons to their attached carbons (HSQC), identifying long-range proton-carbon correlations (HMBC), and determining through-space proximities of protons (NOESY), all of which would be necessary for an unambiguous assignment of the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

A published and annotated infrared spectrum for this compound is not available. An IR spectrum would be expected to show characteristic absorption bands for the secondary amide N-H bond, the carbonyl (C=O) group of the lactam, and the C-Br bond of the bromomethyl group. Without experimental data, a detailed analysis of these functional groups is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight of this compound can be calculated from its formula (C₅H₈BrNO) to be approximately 178.03 g/mol sigmaaldrich.com, detailed mass spectrometry data, including the fragmentation pattern upon ionization, is not documented in the public domain. Analysis of the fragmentation pattern would provide valuable information for confirming the molecular structure and identifying characteristic fragment ions.

Computational and Theoretical Investigations of 5 Bromomethyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometries to reaction pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. DFT studies are instrumental in understanding the electronic structure, which governs the molecule's reactivity and spectroscopic characteristics.

Investigations into the electronic structure of heterocyclic compounds similar to 5-(Bromomethyl)pyrrolidin-2-one often involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. For instance, a smaller energy gap generally implies higher reactivity. nih.gov

DFT calculations also enable the generation of molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule. These maps are valuable for identifying electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. In a study on 5-Bromonicotinic acid, DFT was used to identify reactive areas and understand the influence of electron-donating and electron-withdrawing groups. nih.gov Such an analysis for this compound would reveal the electrophilic character of the carbon atom bonded to the bromine and the nucleophilic character of the carbonyl oxygen.

Table 1: Illustrative Electronic Properties from DFT Calculations This table presents typical parameters obtained from DFT calculations for a molecule of similar complexity to this compound.

| Parameter | Description | Typical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.5 Debye |

| Ionization Potential | Energy required to remove an electron | 7.0 eV |

| Electron Affinity | Energy released when an electron is added | 1.5 eV |

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data. These methods are particularly useful for detailed conformational analysis to determine the most stable three-dimensional arrangements of a molecule.

For flexible molecules like this compound, which has a rotatable bromomethyl group, ab initio calculations can identify various low-energy conformers and calculate their relative stabilities. The process typically begins with a molecular mechanics search to generate a wide range of possible conformations, which are then fully optimized using a higher level of theory, such as Hartree-Fock (HF) or Møller–Plesset perturbation theory (MP2), often with a suitable basis set like 6-31G*. columbia.edusci-hub.box Studies on the pyrrolidine (B122466) ring itself suggest it can adopt envelope or twist conformations. researchgate.net A thorough conformational analysis of this compound would involve exploring the pucker of the five-membered ring in combination with the rotation around the C-C bond of the bromomethyl substituent. The calculated relative energies of these conformers allow for the prediction of the most populated conformation at a given temperature. columbia.edu

Table 2: Example of Relative Energies for Different Conformers This table illustrates how the relative stability of different conformers of a flexible molecule could be presented based on ab initio calculations.

| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 60° (gauche) | 0.00 | 75.3 |

| 2 | 180° (anti) | 0.85 | 20.1 |

| 3 | -60° (gauche) | 1.50 | 4.6 |

Quantum chemical calculations are indispensable for investigating reaction mechanisms, providing a detailed picture of how chemical transformations occur. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition state (TS) structures that connect them. The energy of the transition state determines the activation energy barrier of the reaction.

Table 3: Sample Activation Energies for a Hypothetical Reaction Pathway This table demonstrates how computational chemistry can quantify the energy landscape of a chemical reaction.

| Reaction Step | Description | Activation Energy (kJ/mol) |

| Step 1: Intermediate 1 -> TS1 -> Intermediate 2 | Nucleophilic attack | 21.7 |

| Step 2: Intermediate 2 -> TS2 -> Intermediate 3 | Proton transfer | 197.8 |

| Step 3: Intermediate 3 -> TS3 -> Product | Ring formation | 11.9 |

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a powerful tool for structural elucidation and for interpreting experimental spectra. nih.gov

By calculating the magnetic shielding tensors for each nucleus in the molecule (e.g., ¹H and ¹³C), it is possible to predict NMR chemical shifts. nih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding IR intensities can be determined. zenodo.org These calculations are often performed using DFT methods. Large-scale computational datasets of predicted spectra are being developed to aid in the automated identification of organic molecules. nih.govchemrxiv.orgresearchgate.net For this compound, predicted NMR and IR spectra could be compared against experimental data to confirm its structure and assign specific peaks to corresponding atoms and vibrational modes.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data This table illustrates the typical accuracy of computationally predicted spectroscopic parameters against experimental values.

| ¹³C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 178.5 | 177.2 |

| CH-Br | 52.1 | 51.5 |

| CH₂ (alpha to N) | 45.3 | 44.8 |

| CH₂ | 30.5 | 30.1 |

| IR Frequency | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O stretch | 1705 | 1690 |

| N-H stretch | 3250 | 3220 |

| C-Br stretch | 680 | 675 |

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic view of molecular behavior. unibo.it This technique is particularly valuable for studying the conformational flexibility of molecules in solution and their interactions with other molecules, such as biological macromolecules. mdpi.com

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for every atom in the system. The interactions between atoms are described by a force field (e.g., AMBER, CHARMM). unibo.it Such simulations can reveal how the molecule samples different conformations over time, the stability of intra- and intermolecular hydrogen bonds, and its solvation properties. MD simulations are extensively used in drug discovery to study how potential drug molecules bind to their protein targets, revealing key interactions and the dynamics of the binding process. mdpi.comnih.gov

Quantitative Structure–Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov

To develop a QSAR model for derivatives of this compound, one would first generate a dataset of related compounds with measured biological activity (e.g., enzyme inhibition). scispace.com Then, for each compound, a set of numerical descriptors representing its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies) would be calculated. nih.gov Statistical methods, such as multiple linear regression, are then used to create an equation that relates these descriptors to the observed activity. imist.mamdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent or selective molecules. nih.gov

Table 5: List of Common Descriptors Used in QSAR Studies This table outlines the different categories of molecular descriptors used to build QSAR models.

| Descriptor Category | Examples |

| Constitutional | Molecular Weight, Number of atoms, Number of rings |

| Topological | Connectivity indices, Wiener index |

| Geometric | Molecular surface area, Molecular volume |

| Physicochemical | LogP (lipophilicity), Molar refractivity |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

Applications in Advanced Organic Synthesis and Chemical Biology

Precursor for Complex Heterocyclic Scaffolds and Frameworks

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. acs.org 5-(Bromomethyl)pyrrolidin-2-one serves as an excellent starting material for the synthesis of more complex and densely functionalized heterocyclic systems. The reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functionalities and the construction of fused and spirocyclic ring systems.

Recent synthetic methodologies have focused on creating substituted pyrrolidinones. acs.orgnih.gov For instance, novel methods for the one-step synthesis of α-arylated pyrrolidinones have been developed using a Smiles-Truce rearrangement cascade, highlighting the modularity of the pyrrolidinone core. acs.org Furthermore, the development of methods for creating fused heterocyclic systems, such as pyrrolidine-fused azepines and oxepines, demonstrates the importance of pyrrolidinone derivatives in constructing complex molecular architectures. rsc.org The synthesis of these intricate structures is often crucial for exploring new chemical space in drug discovery. researchgate.netsioc-journal.cn

Building Block for Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The chiral nature of this compound makes it a valuable starting material for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The pyrrolidine (B122466) scaffold is a cornerstone of many successful organocatalysts, capable of promoting a variety of chemical transformations with high enantioselectivity. nih.govbeilstein-journals.orgresearchgate.net

The development of novel pyrrolidine-based organocatalysts is an active area of research. dntb.gov.uanih.gov For example, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.org The synthetic pathway to these catalysts often involves the modification of the pyrrolidine ring, a process where a versatile precursor like this compound could be instrumental. The ability to tune the steric and electronic properties of these catalysts is critical for optimizing their performance in various asymmetric reactions. colab.wsrsc.org

Below is a table showcasing examples of pyrrolidine-based organocatalysts and their performance in asymmetric reactions.

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

| Diarylprolinol silyl (B83357) ethers | Michael Addition | Aldehydes and nitroolefins | High | beilstein-journals.org |

| Pyrrolidine-based sulfonamides | Michael Addition | Aldehydes and β-nitroalkenes | Up to 85% | nih.gov |

| cis-2,5-disubstituted pyrrolidines | Michael Addition | Nitromethane and α,β-unsaturated aldehydes | >99% | rsc.org |

Intermediate in Natural Product Synthesis

The pyrrolidine ring is a common structural motif in a vast number of natural products, particularly alkaloids. mdpi.comrsc.org Consequently, this compound and its derivatives are valuable intermediates in the total synthesis of these complex and biologically active molecules.

A notable example is the synthesis of kainic acid, a potent neuroexcitatory amino acid. While various synthetic routes to kainic acid exist, many rely on the construction of a substituted pyrrolidine core. The functionalization at the C5 position of the pyrrolidinone is a key step where a bromomethyl derivative could play a crucial role in introducing the necessary side chain.

Furthermore, the synthesis of pyrrolizidine (B1209537) alkaloids, such as alexine, often involves the elaboration of a pyrrolidine precursor. nih.gov The strategic introduction of functional groups onto the pyrrolidine ring is paramount, and the reactivity of this compound makes it an attractive starting point for such synthetic endeavors.

Component in the Design and Synthesis of Functional Materials

The pyrrolidinone moiety is not only important in biologically active molecules but also in the development of functional materials. Polymers containing the pyrrolidone functional group exhibit desirable properties such as aqueous and organic solvent solubility, high complexation ability, and non-toxicity. dur.ac.uk

The synthesis of novel pyrrolidinone-containing monomers and their subsequent polymerization is a key strategy for creating new functional polymers. usm.edu For example, methacrylate (B99206) monomers incorporating a pyrrolidinone unit have been shown to undergo rapid homopolymerization to form crosslinked polymers, a property attributed to intermolecular hydrogen bonding involving the pyrrolidinone ring. usm.edu

Moreover, the pyrrolidinone scaffold is being incorporated into stimuli-responsive polymers and hydrogels. nih.govrsc.org These "smart" materials can undergo changes in their physical or chemical properties in response to external stimuli like pH or temperature. nih.govrsc.org For instance, new ionizable monomers based on pyrrolidine have been synthesized to create pH-responsive hydrogels with potential applications in drug delivery and tissue engineering. nih.gov The synthesis of hydrogels based on poly(vinyl pyrrolidone) has also been extensively studied, demonstrating the versatility of the pyrrolidinone unit in materials science. nih.govnih.govresearchgate.net

Below is a table summarizing different types of functional polymers derived from or containing pyrrolidinone moieties.

| Polymer Type | Monomer/Precursor | Key Properties/Applications | Reference |

| Crosslinked Polymethacrylates | Pyrrolidinone-containing methacrylate monomers | Rapid polymerization, potential for medical and dental applications | usm.edu |

| Pyrrolidinone-containing homo- and co-polymers | Glycidyl ethylpyrrolidone, 4-vinylbenzyloxy ethyl pyrrolidone | Varied properties for diverse applications, post-polymerization modification | dur.ac.uk |

| pH-Responsive Hydrogels | N-ethyl pyrrolidine methacrylamide | "Smart" material for drug delivery and tissue engineering | nih.gov |

| Poly(vinyl pyrrolidone) Hydrogels | Poly(vinyl pyrrolidone) | Biocompatible, good barrier against bacteria, tunable swelling | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.